

# Elucidation of (2-Iodo-5-methylphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of **(2-Iodo-5-methylphenyl)methanol**. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

## Chemical Structure and Properties

**(2-Iodo-5-methylphenyl)methanol** is a halogenated benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of **(2-Iodo-5-methylphenyl)methanol**

| Property          | Value                                   | Source           |
|-------------------|---|------------------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> IO        | --INVALID-LINK-- |
| Molecular Weight  | 248.06 g/mol                            | --INVALID-LINK-- |
| CAS Number        | 220991-50-4                             | --INVALID-LINK-- |
| SMILES            | OCc1cc(C)ccc1                           | --INVALID-LINK-- |
| Appearance        | White to off-white solid<br>(predicted) | -                |
| Purity            | Typically ≥98%                          | --INVALID-LINK-- |

## Synthesis

A viable synthetic pathway to **(2-Iodo-5-methylphenyl)methanol** involves a two-step process starting from 2-amino-5-methylbenzoic acid. The first step is an iodination reaction to form 2-iodo-5-methylbenzoic acid, which is subsequently reduced to the target benzyl alcohol.

### Synthesis of 2-Iodo-5-methylbenzoic acid

This intermediate can be synthesized from 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction.

#### Experimental Protocol:

- **Diazotization:** 2-Amino-5-methylbenzoic acid is suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
- **Iodination:** A solution of potassium iodide is then added to the diazonium salt solution. The mixture is stirred and may be gently warmed to facilitate the replacement of the diazonium group with iodine.
- **Work-up:** The crude 2-iodo-5-methylbenzoic acid precipitates and is collected by filtration. It is then washed and can be further purified by recrystallization.

# Reduction of 2-Iodo-5-methylbenzoic acid to (2-Iodo-5-methylphenyl)methanol

The carboxylic acid functional group of the intermediate is reduced to a primary alcohol.

## Experimental Protocol:

A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) or a borane complex like borane dimethyl sulfide ( $\text{BH}_3 \cdot \text{SMe}_2$ ).

- **Reaction Setup:** 2-Iodo-5-methylbenzoic acid is dissolved in a suitable anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reducing Agent:** The reducing agent (e.g., a solution of  $\text{BH}_3 \cdot \text{SMe}_2$  in THF) is added dropwise to the solution of the carboxylic acid, typically at 0 °C.
- **Reaction and Quenching:** The reaction mixture is stirred, often allowing it to warm to room temperature, until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of water or an acidic solution.
- **Work-up and Purification:** The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Logical Workflow for Synthesis



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Caption: Synthetic pathway for **(2-Iodo-5-methylphenyl)methanol**.

## Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and, where available, experimental spectroscopic data for **(2-Iodo-5-methylphenyl)methanol** and its key synthetic intermediate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2:  $^1\text{H}$  NMR Data

| Compound                        | Proton           | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|---------------------------------|------------------|--|--------------|
| (2-Iodo-5-methylphenyl)methanol | -CH <sub>3</sub> | 2.3 - 2.4                                  | s            |
| -CH <sub>2</sub> OH             |                  | 4.6 - 4.8                                  | s            |
| Ar-H                            |                  | 6.9 - 7.6                                  | m            |
| -OH                             | Variable         | br s                                       |              |
| 2-Iodo-5-methylbenzoic acid     | -CH <sub>3</sub> | 2.36                                       | s            |
| Ar-H (H-3)                      |                  | 7.84                                       | d            |
| Ar-H (H-4)                      |                  | 7.02                                       | dd           |
| Ar-H (H-6)                      |                  | 7.91                                       | d            |
| -COOH                           |                  | >10  | br s         |

Table 3:  $^{13}\text{C}$  NMR Data

| Compound                        | Carbon           | Predicted Chemical Shift<br>( $\delta$ , ppm) |
|---------------------------------|------------------|---|
| (2-Iodo-5-methylphenyl)methanol | -CH <sub>3</sub> | 20 - 22                                       |
| -CH <sub>2</sub> OH             |                  | 65 - 70                                       |
| Ar-C (quaternary)               |                  | 95 - 145                                      |
| Ar-CH                           |                  | 125 - 140                                     |
| 2-Iodo-5-methylbenzoic acid     | -CH <sub>3</sub> | ~21   |
| Ar-C (quaternary)               |                  | ~95, ~140, ~145                               |
| Ar-CH                           |                  | ~129, ~132, ~140                              |
| -COOH                           |                  | >170  |

Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.

## Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

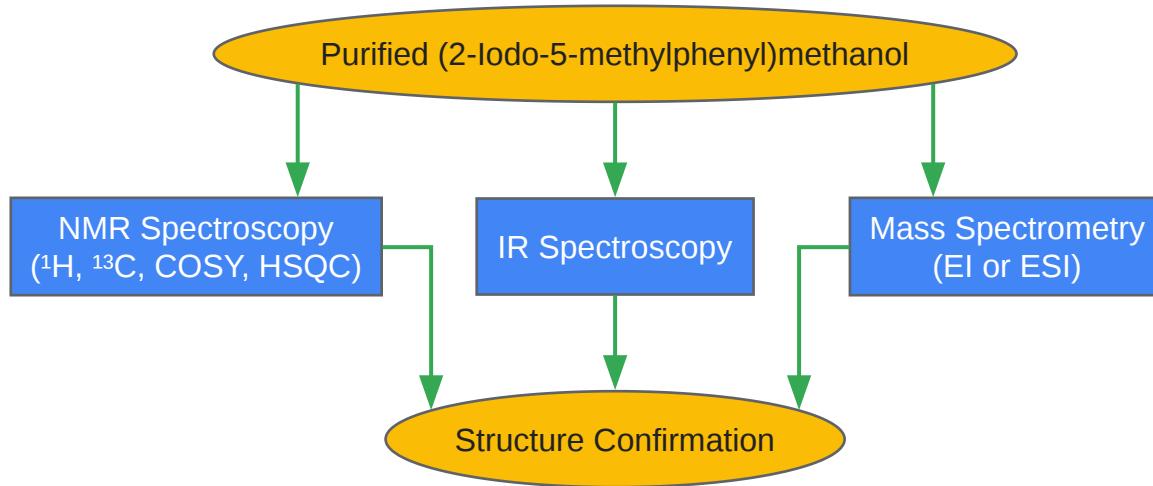
| Functional Group              | Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|-------------------------------|--------------------------------|---------------|
| O-H Stretch (alcohol)         | 3200 - 3600                    | Broad, Strong |
| C-H Stretch (aromatic)        | 3000 - 3100                    | Medium        |
| C-H Stretch (aliphatic)       | 2850 - 3000                    | Medium        |
| C=C Stretch (aromatic)        | 1450 - 1600                    | Medium        |
| C-O Stretch (primary alcohol) | 1000 - 1085                    | Strong        |
| C-I Stretch                   | 500 - 600                      | Medium-Weak   |

## Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion                                   | Comments                 |
|-----|--|--------------------------|
| 248 | [M] <sup>+</sup>                               | Molecular ion            |
| 231 | [M-OH] <sup>+</sup>                            | Loss of hydroxyl radical |
| 230 | [M-H <sub>2</sub> O] <sup>+</sup>              | Loss of water            |
| 121 | [M-I] <sup>+</sup>                             | Loss of iodine radical   |
| 105 | [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> | Subsequent fragmentation |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>  | Tropylium ion            |

## Experimental Workflow for Characterization

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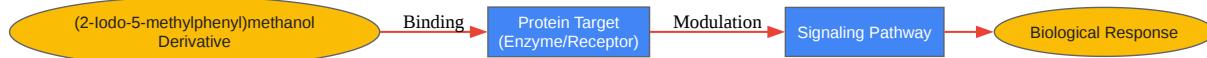
Caption: Workflow for the structural characterization of the synthesized compound.

## Potential Applications in Drug Development

While specific biological activities of **(2-Iodo-5-methylphenyl)methanol** are not extensively documented in publicly available literature, the structural motifs present suggest potential areas for investigation.

- Scaffold for Medicinal Chemistry: The iodinated phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
- Potential as a Signaling Pathway Modulator: Aryl iodides and benzyl alcohol derivatives are present in a variety of biologically active molecules. The specific substitution pattern of this compound could lead to interactions with specific enzymes or receptors. Further biological screening is required to identify any such activities.
- Precursor for Radiopharmaceuticals: The presence of an iodine atom allows for the potential development of radio-iodinated analogues for use in medical imaging (e.g., SPECT or PET) or targeted radiotherapy, should a relevant biological target be identified.

### Signaling Pathway Hypothesis



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Caption: Hypothetical interaction of a derivative with a biological pathway.

## Conclusion

This technical guide provides a foundational understanding of **(2-Iodo-5-methylphenyl)methanol**, including its synthesis and key analytical data for structural confirmation. While its specific biological role is yet to be fully elucidated, its chemical structure presents opportunities for its use as a versatile building block in the development of novel therapeutic agents and research tools. Further investigation into its biological activity is warranted to unlock its full potential in drug discovery and development.

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